molecular formula C19H22N6O B6765893 N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide

Cat. No.: B6765893
M. Wt: 350.4 g/mol
InChI Key: ZSEFGWSPICCRSH-UHFFFAOYSA-N
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Description

N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is a complex organic compound featuring a piperidine core substituted with pyrazole and phenylpyrazole groups

Properties

IUPAC Name

N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-11-18(23-25(14)16-7-3-2-4-8-16)22-19(26)24-10-6-5-9-17(24)15-12-20-21-13-15/h2-4,7-8,11-13,17H,5-6,9-10H2,1H3,(H,20,21)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEFGWSPICCRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)NC(=O)N3CCCCC3C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole rings.

    Substitution Reactions: Introducing the phenyl and methyl groups through electrophilic aromatic substitution or Friedel-Crafts alkylation.

    Coupling Reactions: Using coupling agents like EDCI or DCC to link the pyrazole derivatives to the piperidine ring.

    Amidation: Converting the carboxylic acid derivative of the piperidine to the carboxamide using reagents such as thionyl chloride followed by ammonia or amine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction of the nitro groups (if present) on the phenyl ring to amines using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it a candidate for drug discovery, particularly in targeting neurological and inflammatory pathways.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may act as an anti-inflammatory, analgesic, or neuroprotective agent, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biological effects. For example, it might bind to a receptor in the central nervous system, modulating neurotransmitter release and exerting neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide
  • N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-3-yl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, N-(5-methyl-1-phenylpyrazol-3-yl)-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide is unique due to the specific positioning of the methyl and phenyl groups on the pyrazole rings. This structural uniqueness can lead to different biological activities and chemical reactivity, making it a distinct candidate for various applications in research and industry.

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